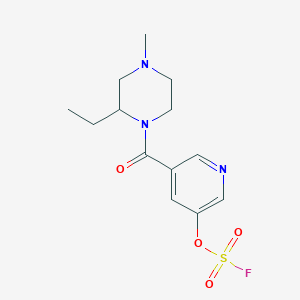![molecular formula C18H18ClNO4 B2470358 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351843-88-3](/img/structure/B2470358.png)
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 2-chloro-6-methylaniline with ethyl 3-methoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
- **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-ethoxyphenyl)acetate
Uniqueness
What sets 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the phenyl ring can affect the compound’s electronic properties and steric interactions, making it unique in its class .
Propriétés
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-5-3-8-15(19)18(12)20-16(21)11-24-17(22)10-13-6-4-7-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZTHIUFVRJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
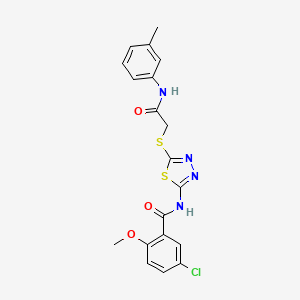
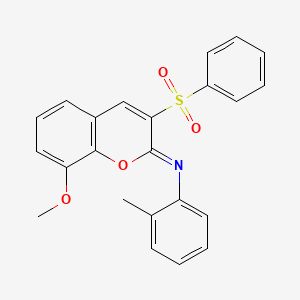
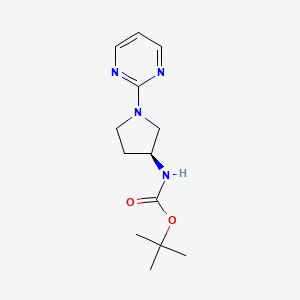
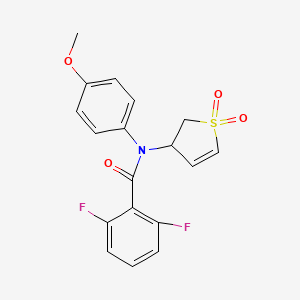
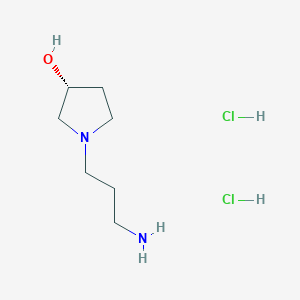
![1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2470285.png)
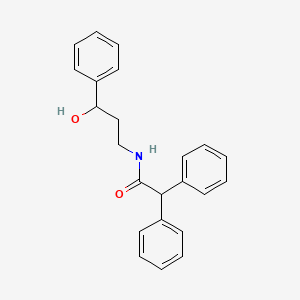
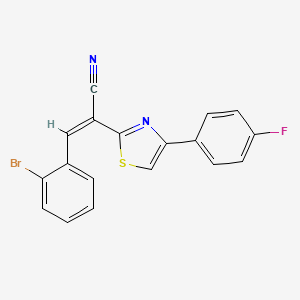
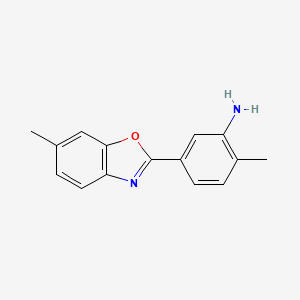
![3,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2470291.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

